molecular formula C13H11Br B8772834 1,1'-Biphenyl, 4'-bromo-2-methyl- CAS No. 106475-19-8

1,1'-Biphenyl, 4'-bromo-2-methyl-

Cat. No. B8772834
CAS RN: 106475-19-8
M. Wt: 247.13 g/mol
InChI Key: WXRCHIFZEUELKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-Biphenyl, 4'-bromo-2-methyl- is a useful research compound. Its molecular formula is C13H11Br and its molecular weight is 247.13 g/mol. The purity is usually 95%.
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properties

CAS RN

106475-19-8

Molecular Formula

C13H11Br

Molecular Weight

247.13 g/mol

IUPAC Name

1-bromo-4-(2-methylphenyl)benzene

InChI

InChI=1S/C13H11Br/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,1H3

InChI Key

WXRCHIFZEUELKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 21.0 mL of (2-methylphenyl)magnesium bromide (42.0 mmol, 2.0M in diethyl ether) was evaporated in situ at room temperature. The syrupy residue was redissolved in 50 mL of THF and cooled to -20° C. under argon. To this solution was added a solution of 6.84 g (50.0 mmol) of thricefused zinc chloride. The resulting thick white slurry was warmed to room temperature and stirred for 1 hour. After cooling to -78° C., a solution of 11.32 g (40.0 mmol) of 1-bromo-4-iodobenzene and 500 mg (0.4 mmol) of tetrakis(triphenylphosphine)palladium in 50 mL of THF was added over the course of thirty minutes. After an additional 20 minutes, the cooling bath was removed, the reaction stirred at room temperature for 2 hours and then quenched with 100 mL of 1M hydrochloric acid. The mixture was extracted twice with hexanes, the extracts combined, washed once with saturated sodium bicarbonate solution and once with 10% sodium thiosulfate. The organic extract was dried (MgSO4) and evaporated. The crude product (11.3 g) was purified by distillation (bp 93°-95° C. at 0.5 Torr) to give 8.06 g (82%) of title compound as a colorless oil.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
11.32 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
6.84 g
Type
catalyst
Reaction Step Four
Yield
82%

Synthesis routes and methods II

Procedure details

A stirred solution of 21.0 mL of (2-methylphenyl)magnesium bromide (42.0 mmol, 2.0M in diethyl ether) was evaporated in situ at room temperature. The syrupy residue was redissolved in 50 mL of THF and cooled to -20° C. under argon. To this solution was added a solution of 6.84 g (50.0 mmol) of thrice-fused zinc chloride in 50 mL of tetrahydrofuran (THF). The resulting thick white slurry was warmed to room temperature and stirred for 1 hour. After cooling to -78° C., a solution of 11.32 g (40.0 mmol) 1-bromo-4-iodobenzene and 500 mg (0.4 mmol) of tetrakis(triphenylphosphine)palladium in 50 mL of THF was added over the course of thirty minutes. After an additional 20 minutes, the cooling bath was removed, the reaction stirred at room temperature for 2 hours and then quenched with 100 mL of 1M hydrochloric acid. The mixture was extracted twice with hexanes, the extracts combined, washed once with saturated sodium bicarbonate solution and once with 10% sodium thiosulfate. The organic extract was dried (MgSo4) and evaporated. The crude product (11.3 g) was purified by distillation (bp 93°-95° C. at 0.5 Torr) to give 8.06 g (82%) of title compound as a colorless oil.
Quantity
21 mL
Type
reactant
Reaction Step One
[Compound]
Name
fused zinc chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
11.32 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
82%

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